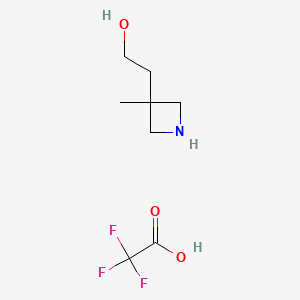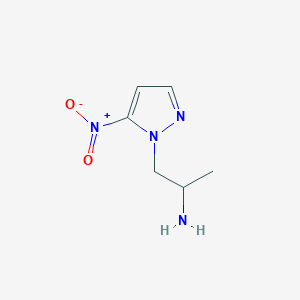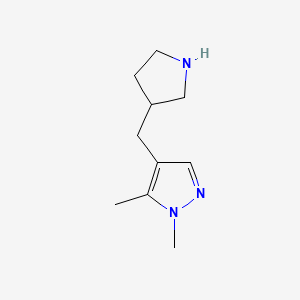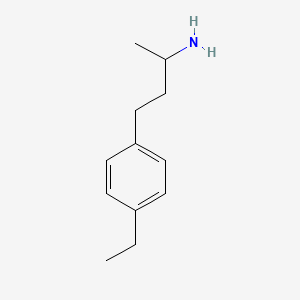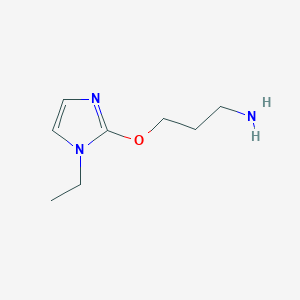
3-((1-Ethyl-1h-imidazol-2-yl)oxy)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-Ethyl-1h-imidazol-2-yl)oxy)propan-1-amine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Ethyl-1h-imidazol-2-yl)oxy)propan-1-amine typically involves the reaction of 1-ethyl-1H-imidazole-2-ol with 3-chloropropan-1-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of continuous flow reactors also improves the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-((1-Ethyl-1h-imidazol-2-yl)oxy)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-((1-Ethyl-1h-imidazol-2-yl)oxy)propan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting bacterial and fungal infections.
Industry: Used in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-((1-Ethyl-1h-imidazol-2-yl)oxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological processes in microorganisms, leading to their death. Additionally, the compound can interact with cellular membranes, increasing their permeability and causing cell lysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Aminopropyl)imidazole: Similar structure but lacks the ethyl group on the imidazole ring.
3-(1H-imidazol-2-yl)propan-1-amine: Similar structure but lacks the ethyl group on the imidazole ring.
Uniqueness
3-((1-Ethyl-1h-imidazol-2-yl)oxy)propan-1-amine is unique due to the presence of the ethyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound in drug development .
Eigenschaften
Molekularformel |
C8H15N3O |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
3-(1-ethylimidazol-2-yl)oxypropan-1-amine |
InChI |
InChI=1S/C8H15N3O/c1-2-11-6-5-10-8(11)12-7-3-4-9/h5-6H,2-4,7,9H2,1H3 |
InChI-Schlüssel |
NOEBPPLCAJIPSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CN=C1OCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


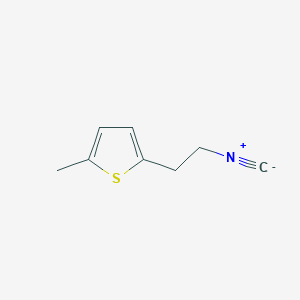
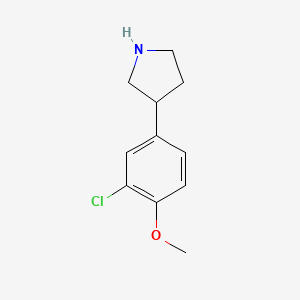
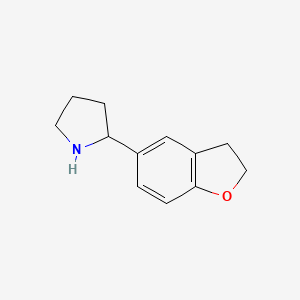


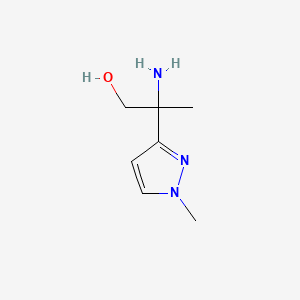
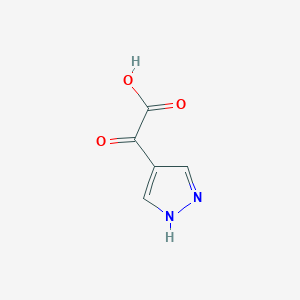
![benzylN-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate](/img/structure/B13607435.png)
![3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol](/img/structure/B13607442.png)

